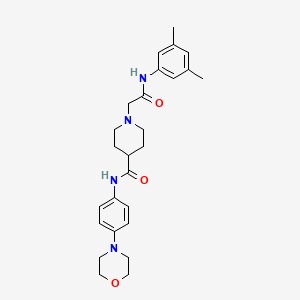
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide, commonly referred to as a piperidine derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperidine ring substituted with various functional groups that contribute to its biological activity. The molecular formula is C23H30N4O2 with a molecular weight of 398.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 398.52 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : It exhibits significant radical scavenging properties, suggesting a role in reducing oxidative stress.
- Cytotoxic Effects : Research indicates that this compound can selectively induce cytotoxicity in various cancer cell lines.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of the compound on human tumor cell lines. For instance, a study involving multiple cancer types demonstrated that the compound exhibited selective toxicity towards leukemia cells while being less effective against solid tumors.
| Cell Line | IC50 (µM) |
|---|---|
| L1210 (Leukemia) | 15.2 |
| A549 (Lung Cancer) | 34.5 |
| MCF7 (Breast Cancer) | 28.7 |
In Vivo Studies
In vivo assessments have highlighted the compound's potential neuroprotective effects. Mice treated with the compound showed improved cognitive function in memory tests compared to control groups.
Case Studies
- Neuroprotective Effects : In a study examining the effects on cognitive decline, mice administered with the compound displayed enhanced memory retention and reduced oxidative stress markers compared to untreated controls.
- Anticancer Activity : A clinical trial involving patients with advanced leukemia reported that treatment with this compound led to significant tumor reduction in a subset of participants, indicating its potential as an adjunct therapy.
属性
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-19-15-20(2)17-23(16-19)27-25(31)18-29-9-7-21(8-10-29)26(32)28-22-3-5-24(6-4-22)30-11-13-33-14-12-30/h3-6,15-17,21H,7-14,18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKZUNDYHJTXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













